Physicochemical Differentiation: Boiling Point and Refractive Index of the Phenylthio Analog Compared to the n-Butylthio Derivative
The physical state and purification requirements of 1,4-bis((phenylthio)methyl)piperazine are distinct from its alkyl analogs, directly influencing procurement decisions for chemical synthesis. The compound's boiling point of 185.5-186°C at 0.50 mmHg and its refractive index ($n^{20}_D$) of 1.5879 are significantly higher than those of its saturated alkyl counterpart, 1,4-bis(n-butylthiomethyl)piperazine, which has a boiling point of 158-158.5°C at 0.40 mmHg and a refractive index of 1.5008 [1]. This higher boiling point indicates stronger intermolecular forces due to the polarizable phenyl rings, while the higher refractive index confirms the greater electronic polarizability of the aromatic thioether system.
| Evidence Dimension | Boiling Point under Reduced Pressure and Refractive Index |
|---|---|
| Target Compound Data | B.P. 185.5-186°C at 0.50 mmHg; $n^{20}_D$ 1.5879 |
| Comparator Or Baseline | 1,4-bis(n-butylthiomethyl)piperazine: B.P. 158-158.5°C at 0.40 mmHg; $n^{20}_D$ 1.5008 |
| Quantified Difference | Δ B.P. ≈ +27°C; Δ $n^{20}_D$ = +0.0871 |
| Conditions | Physical constants were determined for purified compounds synthesized via condensation of piperazine, formaldehyde, and the corresponding thiol, as reported in the 1961 Pollard and Butler study [1]. |
Why This Matters
The significant difference in boiling points dictates different distillation conditions for purification, while the difference in refractive index provides a simple, quantitative purity check; purchasing the correct specific compound ensures process reproducibility.
- [1] Pollard, C. B.; Butler, D. E. Notes. Alkyl- and Arylthiomethylpiperazines. J. Org. Chem. 1961, 26 (2), 600–602. View Source
